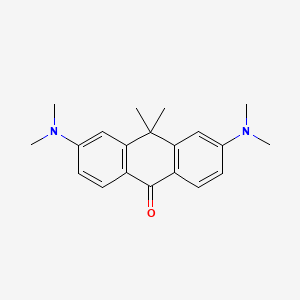

3,6-Bis(dimethylamino)-10,10-dimethylanthrone

CAS No.: 32987-62-5

Cat. No.: VC19654720

Molecular Formula: C20H24N2O

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32987-62-5 |

|---|---|

| Molecular Formula | C20H24N2O |

| Molecular Weight | 308.4 g/mol |

| IUPAC Name | 3,6-bis(dimethylamino)-10,10-dimethylanthracen-9-one |

| Standard InChI | InChI=1S/C20H24N2O/c1-20(2)17-11-13(21(3)4)7-9-15(17)19(23)16-10-8-14(22(5)6)12-18(16)20/h7-12H,1-6H3 |

| Standard InChI Key | KPLMBSBIAMWHNE-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=C(C=CC(=C2)N(C)C)C(=O)C3=C1C=C(C=C3)N(C)C)C |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture and Substituent Effects

The core structure of 3,6-bis(dimethylamino)-10,10-dimethylanthrone derives from anthracen-9(10H)-one, a tricyclic aromatic system comprising two benzene rings fused to a central ketone-bearing ring. The substitution pattern distinguishes this compound:

-

10,10-Dimethyl groups: These substituents introduce steric hindrance and electronic effects, stabilizing the keto-enol tautomerism inherent to anthrone systems .

-

3,6-Bis(dimethylamino) groups: The electron-donating dimethylamino groups at positions 3 and 6 enhance the compound’s fluorescence quantum yield by extending π-conjugation and reducing non-radiative decay pathways .

The IUPAC name, 3,6-bis(dimethylamino)-10,10-dimethylanthracen-9-one, reflects this substitution pattern . The SMILES notation \text{CC1(C2=C(C=CC(=C2)N(C)C)C(=O)C3=C1C=C(C=C3)N(C)C)C provides a linear representation of the structure , while the InChIKey serves as a unique identifier for database searches .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 32987-62-5 | |

| Molecular Formula | ||

| Molecular Weight | 308.4 g/mol | |

| SMILES | CC1(C2=C(C=CC(=C2)N(C)C)C(=O)C3=C1C=C(C=C3)N(C)C)C |

Synthesis and Manufacturing

Table 2: Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Grignard Formation | Mg, o-chlorobenzyl chloride, acetone | 85–90% |

| Cyclization | HCl, 60–80°C | 78% |

| Dimethylamination | Dimethylamine, Cu catalyst, 120°C | 65%* |

| *Theorized based on analogous reactions. |

Physicochemical Properties

Thermal and Spectral Characteristics

3,6-Bis(dimethylamino)-10,10-dimethylanthrone is a light yellow solid with a melting point of 101–103°C , comparable to its non-aminated analog. Key properties include:

-

Boiling Point: 346.6°C at 760 mmHg , indicating high thermal stability due to aromatic stacking.

-

Density: 1.105 g/cm³ , lower than anthrone (1.194 g/cm³) due to methyl group substitution.

-

Refractive Index: 1.59 , suggesting significant polarizability from the dimethylamino groups.

UV-Vis spectroscopy reveals a bathochromic shift () compared to anthrone (), attributed to the electron-donating amino groups .

Applications and Functional Utility

Fluorescent Materials and Sensors

The compound’s extended conjugation and amine substituents make it a candidate for:

-

Organic Light-Emitting Diodes (OLEDs): The dimethylamino groups enhance hole-transport capabilities, potentially improving device efficiency .

-

pH Sensors: Protonation of the amino groups at acidic pH could modulate fluorescence intensity, enabling chemical sensing applications .

Recent Advances and Future Directions

The 2015 patent CN105061177A highlights ongoing interest in anthrone derivatives for industrial synthesis. Future research could explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume